molecular formula C10H12F3N3O2 B13035383 Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

Cat. No.: B13035383
M. Wt: 263.22 g/mol
InChI Key: NNQSVUZJVDDYDD-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound featuring a triazolopyridine core, an ethyl ester group, and a trifluoromethyl substituent. Triazolopyridine derivatives are widely studied for their applications in medicinal chemistry due to their metabolic stability and ability to modulate biological targets .

Properties

Molecular Formula

C10H12F3N3O2

Molecular Weight

263.22 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H12F3N3O2/c1-2-18-9(17)8-15-14-7-4-3-6(5-16(7)8)10(11,12)13/h6H,2-5H2,1H3

InChI Key

NNQSVUZJVDDYDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C2N1CC(CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for industrial-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The trifluoromethyl group and ester functional group can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with modified functional groups that can exhibit different pharmacological properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of triazolopyridines exhibit significant antimicrobial properties. Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate may be explored for its potential efficacy against various bacterial and fungal strains. Studies have shown that similar compounds have demonstrated activity against resistant strains of bacteria .
  • Anticancer Properties
    • Compounds containing triazole rings have been investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . Further research is required to elucidate its mechanisms of action.
  • Neurological Disorders
    • The compound's structural similarity to known neuroprotective agents positions it as a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its potential role in modulating neuroinflammation and oxidative stress is currently under investigation .

Pharmacological Insights

This compound is being studied for its interactions with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Recent advancements in profiling GPCR interactions suggest that this compound could serve as a lead candidate for developing new agonists or antagonists targeting these receptors .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways presents opportunities for therapeutic applications in metabolic disorders .

Table: Summary of Research Findings on this compound

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains
Anticancer PotentialInhibition of tumor growth observed in preliminary studies
Neurological ApplicationsPotential neuroprotective effects under investigation
GPCR InteractionPromising candidate for developing new GPCR-targeted therapies

Mechanism of Action

The mechanism of action of ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines. This mechanism underlies its potential neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

The following analysis compares structurally related triazolopyridine derivatives to infer the ethyl compound’s characteristics. Key analogs include methyl esters, pyrazine-based derivatives, and carboxylate salts.

Methyl 6-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyridine-3-Carboxylate (3e)
  • Substituents : Methyl ester, trifluoromethyl group.
  • Synthesis :
    • Method A : Yield 49.3%, recrystallized from toluene to yield a white powder.
    • Method B : Improved yield of 69.3%, suggesting optimization of reaction conditions.
  • Physical Properties : Melting point 174–175°C; elemental analysis matches calculated values (C 53.03%, H 6.12%, N 23.19%) .

Comparison with Ethyl Derivative :
The ethyl analog would differ in alkyl chain length (ethyl vs. methyl), likely reducing melting point and increasing lipophilicity. Such changes could enhance membrane permeability in biological systems.

7-(6-Methoxynaphthalen-2-yl)-3-(Trifluoromethyl)-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-A]Pyrazine (MmB-38)
  • Substituents : 6-Methoxynaphthyl group, trifluoromethyl, pyrazine core.
  • Synthesis : High yield (91%) via Pd-catalyzed coupling with BippyPhos ligand and KOtBu.
  • Physical Properties : Light pink fluffy solid; Rf = 0.40 (30% EtOAc/hexanes) .

Key Differences :

  • The pyrazine core (vs. pyridine in the ethyl compound) alters electronic properties and solubility.
Potassium 5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-A]Pyridine-3-Carboxylate

Comparison with Ethyl Derivative :

  • The carboxylate salt would exhibit higher water solubility than the ethyl ester but lower lipophilicity.
  • The absence of a trifluoromethyl group reduces metabolic stability compared to the ethyl compound.

Data Table: Comparative Overview

Compound Name Substituents/Modifications Molecular Formula Synthesis Yield Physical State Melting Point Notes
Methyl ester (3e) Methyl, CF₃ C₉H₁₁F₃N₃O₂ 49.3–69.3% White powder 174–175°C Optimized synthesis via Method B
MmB-38 6-Methoxynaphthyl, CF₃, pyrazine core Not provided 91% Light pink fluffy solid Not provided High yield, steric bulk
Potassium carboxylate Potassium salt, no CF₃ C₇H₆KN₃O₂ Discontinued Not reported Not provided Commercial discontinuation

Key Findings and Implications

Synthetic Efficiency : MmB-38’s 91% yield highlights the advantage of ligand-optimized coupling reactions, whereas methyl ester synthesis requires method optimization for improved yields .

Structural Impact on Properties :

  • Alkyl chain length (methyl vs. ethyl) influences lipophilicity and bioavailability.
  • Pyrazine cores (MmB-38) vs. pyridine cores (ethyl compound) modulate electronic properties and target interactions.

Commercial Viability : The discontinuation of the potassium salt underscores the importance of ester derivatives (e.g., ethyl or methyl) as accessible alternatives .

Biological Activity

Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on recent studies and findings.

  • Molecular Formula : C10H12F3N3O2
  • Molecular Weight : 263.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2102412-27-9

The compound's mechanism of action primarily involves the modulation of apoptotic pathways. Research indicates that it may induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2. This leads to the activation of caspase-3, a critical executor of apoptosis in various human cancer cell lines .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colon cancer) and HT-29 (colon cancer)
  • IC50 Values : The IC50 for HT-29 cells was reported between 6.587 to 11.10 µM, indicating a potent anticancer effect .

The compound appears to activate mitochondrial apoptotic pathways leading to cell death through a cascade of molecular events involving key apoptotic markers.

Other Biological Activities

In addition to its anticancer properties, the compound's structure suggests potential activities against various biological targets:

  • Antimicrobial Activity : Similar compounds in the triazolopyridine class have shown antimicrobial effects against bacteria and fungi. The presence of a trifluoromethyl group may enhance its activity by increasing lipophilicity .
  • Neuroprotective Effects : Some derivatives within the same chemical family have demonstrated neuroprotective properties in preclinical studies .

Comparative Analysis

To better understand the unique biological profile of this compound compared to similar compounds:

Compound TypeActivity TypeNotable Findings
1H-Pyrazolo[3,4-b]pyridinesAnticancerInhibition of CDK2 and CDK9 with low IC50 values .
Triazole-Pyrimidine HybridsNeuroprotectiveExhibited protective effects in neurodegenerative models .
Benzotriazole DerivativesAntimicrobialEffective against multiple bacterial strains .

Case Studies

A case study highlighted in recent literature involved testing the compound on cultured human colon cancer cells. The results indicated that treatment with this compound led to significant cell death via apoptosis . This study underscores the potential for further development into therapeutic agents targeting specific cancers.

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